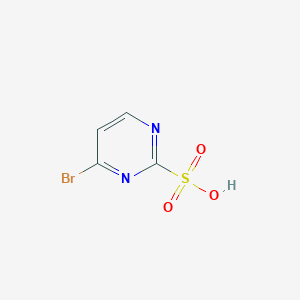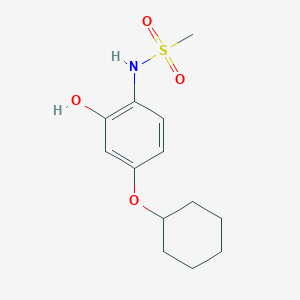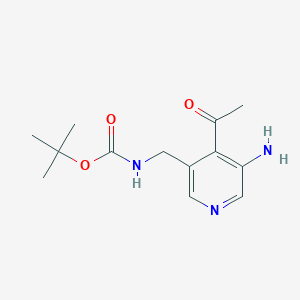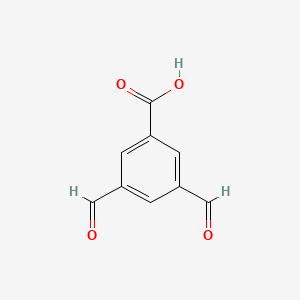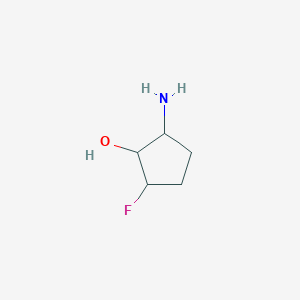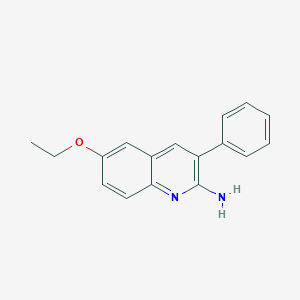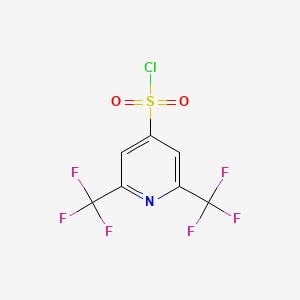
Tert-butyl 2-(5-amino-4-formylpyridin-3-YL)ethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(5-amino-4-formylpyridin-3-YL)ethylcarbamate is an organic compound with the molecular formula C13H19N3O3 and a molecular weight of 265.31 g/mol . This compound is notable for its unique structure, which includes a tert-butyl group, an amino group, and a formyl group attached to a pyridine ring. It is used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(5-amino-4-formylpyridin-3-YL)ethylcarbamate typically involves multi-step organic reactions. One common method is the reductive amination of 5-amino-4-formylpyridine with tert-butyl 2-bromoethylcarbamate under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(5-amino-4-formylpyridin-3-YL)ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Tert-butyl 2-(5-carboxy-4-formylpyridin-3-YL)ethylcarbamate.
Reduction: Tert-butyl 2-(5-amino-4-hydroxymethylpyridin-3-YL)ethylcarbamate.
Substitution: Various N-substituted derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(5-amino-4-formylpyridin-3-YL)ethylcarbamate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of Tert-butyl 2-(5-amino-4-formylpyridin-3-YL)ethylcarbamate involves its interaction with specific molecular targets. The amino and formyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also act as a ligand for certain receptors, modulating their signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (2-(pyrrolidin-3-yl)ethyl)carbamate
- Tert-butyl (2-piperidin-3-ylethyl)carbamate
- Tert-butyl (5-aminopyridin-2-yl)carbamate
Uniqueness
Tert-butyl 2-(5-amino-4-formylpyridin-3-YL)ethylcarbamate is unique due to the presence of both an amino and a formyl group on the pyridine ring, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications compared to its similar counterparts.
Propiedades
Fórmula molecular |
C13H19N3O3 |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(5-amino-4-formylpyridin-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)16-5-4-9-6-15-7-11(14)10(9)8-17/h6-8H,4-5,14H2,1-3H3,(H,16,18) |
Clave InChI |
OLMSEBGMLFNJLH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1=CN=CC(=C1C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl [5-(1,3-dioxolan-2-YL)pyridin-2-YL]acetate](/img/structure/B14855214.png)
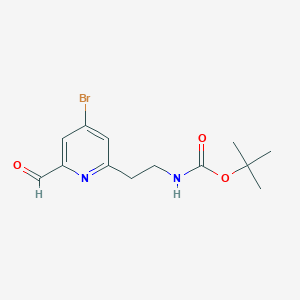
![N-[3-[2-(3,4-dimethyl-1,3-thiazolidin-2-ylidene)hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide](/img/structure/B14855241.png)
![potassium;[(E)-[9-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylnonylidene]amino] sulfate](/img/structure/B14855245.png)
